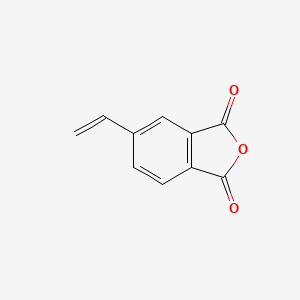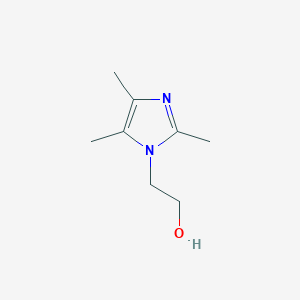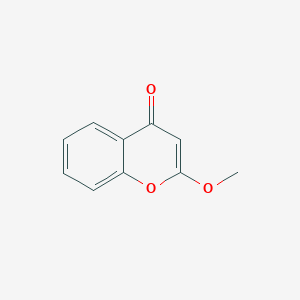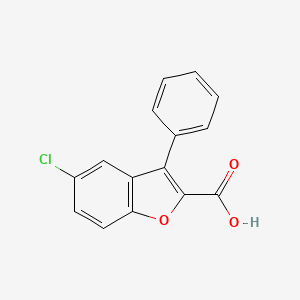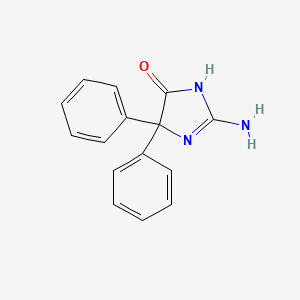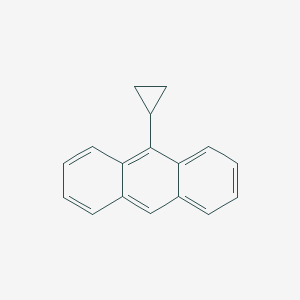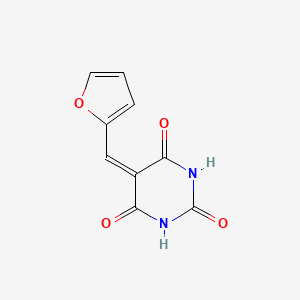
5-Furfurylidenebarbituric acid
Vue d'ensemble
Description
5-Furfurylidenebarbituric acid is a chemical compound with the molecular formula C9H6N2O4 . It has a molecular weight of 206.1549 . The structure of this compound includes a total of 22 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 2 imides (-thio), and 1 furane .
Molecular Structure Analysis
The molecular structure of 5-Furfurylidenebarbituric acid includes a furan ring attached to a barbituric acid moiety . The compound contains a total of 21 atoms; 6 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . It also contains 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 2 imides (-thio), and 1 furane .Applications De Recherche Scientifique
C9H6N2O4\text{C}_9\text{H}_6\text{N}_2\text{O}_4C9H6N2O4
, exhibits intriguing properties that have attracted scientific interest. Below, I’ll explore six unique applications of this compound:Organic Synthesis and Multicomponent Reactions
Barbituric acid derivatives, including 5-Furfurylidenebarbituric acid, serve as essential building blocks in organic synthesis. Researchers have harnessed its reactivity to create diverse heterocyclic and carbocyclic compounds. Notably, it participates in multicomponent reactions, where it acts as a starting material for the construction of complex molecules .
Alternative Routes to 2,5-Furandicarboxylic Acid (FDCA)
Although not directly related to 5-Furfurylidenebarbituric acid, it’s worth mentioning that FDCA (2,5-furandicarboxylic acid) is a versatile furanic building block. FDCA has applications in sustainable plastics, such as polyethylene furanoate (PEF), which competes with PET (polyethylene terephthalate). Researchers explore alternative methods to synthesize FDCA, addressing drawbacks in classical production routes .
Mécanisme D'action
Target of Action
It’s structurally similar to barbiturates , which are known to act on the central nervous system by binding to the GABA (gamma-aminobutyric acid) receptors . This suggests that 5-Furfurylidenebarbituric acid might have a similar target.
Mode of Action
This is achieved by increasing the duration of chloride ion channel openings, which leads to hyperpolarization of the neuron and inhibition of action potential generation .
Biochemical Pathways
Barbiturates are known to affect complex metabolic pathways involving the activation of cytotoxic nucleotides . It’s plausible that 5-Furfurylidenebarbituric acid might have similar effects on biochemical pathways.
Pharmacokinetics
The pharmacokinetics of structurally similar compounds, such as 5-fluorouracil, have been studied extensively . These studies suggest that the bioavailability of such compounds can be significantly influenced by factors such as body surface area and plasma concentration .
Result of Action
Based on its structural similarity to barbiturates, it can be hypothesized that it might lead to sedative effects due to its potential action on the central nervous system .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action of similar compounds .
Propriétés
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-6(4-5-2-1-3-15-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWMFQLVGXHUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181831 | |
| Record name | Barbituric acid, 5-furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Furfurylidenebarbituric acid | |
CAS RN |
27406-36-6 | |
| Record name | 5-Furfurylidenebarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27406-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbituric acid, 5-furfurylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027406366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Furfurylidenebarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Barbituric acid, 5-furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



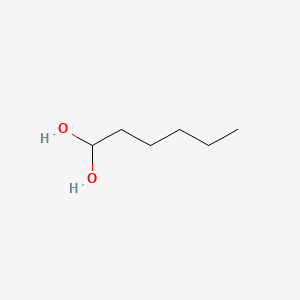
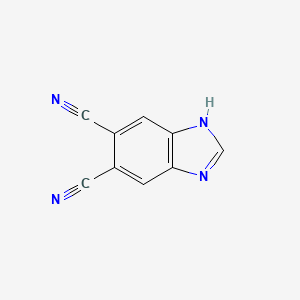

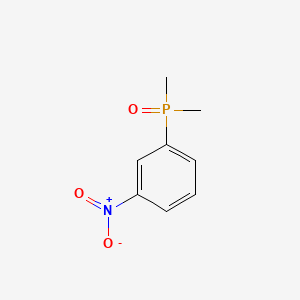
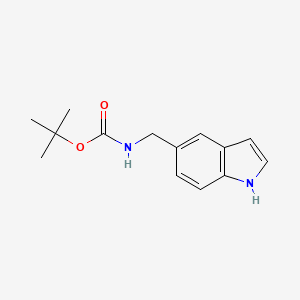
![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, ethyl ester](/img/structure/B3050547.png)
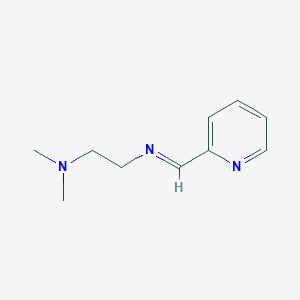
![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)
